UV Absorption Fingerprint: λₘₐₓ and Molar Extinction Coefficient Relative to Five In-Class MAAs
Porphyra-334 exhibits a λₘₐₓ of 334 nm and ε of 42,300 M⁻¹·cm⁻¹ in aqueous solution [1]. Compared against the most frequently co-occurring and commercially relevant MAAs compiled in the authoritative Wada et al. database, porphyra-334 occupies a distinct position: shinorine absorbs at 333–334 nm with a higher ε of 44,700 M⁻¹·cm⁻¹ (a 5.7% greater per-molecule absorptivity); mycosporine-glycine absorbs at a substantially blue-shifted 310 nm (ε = 28,800 M⁻¹·cm⁻¹, 32% lower); palythine absorbs at 320 nm (ε = 36,200 M⁻¹·cm⁻¹, 14.4% lower); and mycosporine-2-glycine absorbs at 331 nm (ε = 43,800 M⁻¹·cm⁻¹, 3.5% higher) [1][2]. This means that at equivalent mass concentration, porphyra-334 provides stronger UVA-region absorbance than mycosporine-glycine or palythine but is slightly outperformed in per-molecule absorptivity by shinorine and M2G. The practical consequence is that formulators targeting maximal absorbance at 334 nm with the highest possible ε would select shinorine, whereas those requiring a specific balance of UV absorption and secondary bioactivities (e.g., antiglycation) may prioritize porphyra-334.
| Evidence Dimension | Molar extinction coefficient (ε) at λₘₐₓ in aqueous solution |
|---|---|
| Target Compound Data | Porphyra-334: λₘₐₓ = 334 nm, ε = 42,300 M⁻¹·cm⁻¹ |
| Comparator Or Baseline | Shinorine: λₘₐₓ = 333–334 nm, ε = 44,700 M⁻¹·cm⁻¹; Mycosporine-glycine: λₘₐₓ = 310 nm, ε = 28,800 M⁻¹·cm⁻¹; Palythine: λₘₐₓ = 320 nm, ε = 36,200 M⁻¹·cm⁻¹; Mycosporine-2-glycine: λₘₐₓ = 331 nm, ε = 43,800 M⁻¹·cm⁻¹ |
| Quantified Difference | ε of porphyra-334 is 5.7% lower than shinorine, 46.9% higher than mycosporine-glycine, 16.9% higher than palythine, and 3.4% lower than M2G |
| Conditions | Aqueous solution; data compiled from Wada et al. 2015 (CAS database survey) and Torres et al. 2006 (experimental determination for porphyra-334) |
Why This Matters
Procurement decisions for UV-filter applications must account for the ~5–47% range in molar absorptivity across common MAAs, as this directly determines the mass of compound required to achieve a target optical density or SPF in formulation.
- [1] Wada N, Sakamoto T, Matsugo S. Mycosporine-like amino acids and their derivatives as natural antioxidants. Antioxidants. 2015;4(3):603-646. Table 1. View Source
- [2] Torres A, Enk CD, Hochberg M, Srebnik M. Porphyra-334, a potential natural source for UVA protective sunscreens. Photochem Photobiol Sci. 2006;5(4):432-435. doi:10.1039/B517330M View Source
